molecular formula C6H3D3N4O2 B1141439 1-(trideuteriomethyl)purine-2,6-dione CAS No. 109987-37-3

1-(trideuteriomethyl)purine-2,6-dione

Cat. No.: B1141439
CAS No.: 109987-37-3
M. Wt: 169.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Understanding Biological Systems

Isotopic labeling is a powerful technique used to trace the path of molecules through intricate biological systems. fiveable.me By introducing atoms of a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule, scientists can monitor its journey and transformations within a cell or organism. fiveable.mecreative-proteomics.com This method provides unparalleled insights into metabolic fluxes, the rates of biochemical reactions, and the architecture of metabolic networks. creative-proteomics.comnih.gov

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their naturally abundant, unlabeled counterparts. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are exquisitely sensitive to the mass difference imparted by the isotope, allowing for precise tracking and quantification. fiveable.menih.gov This enables researchers to elucidate metabolic pathways, identify novel metabolites, and understand how biological systems respond to various stimuli or disease states. nih.govnih.gov

In the context of drug development and pharmacology, isotopic labeling is crucial for studying drug metabolism and pharmacokinetics (DMPK). studysmarter.co.uk By labeling a drug candidate, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical data for assessing its efficacy and safety. acs.orgresearchgate.net The use of stable isotopes is particularly advantageous in these studies as they are non-radioactive and safe for use in human trials. creative-proteomics.comstudysmarter.co.uk

Historical Context of Deuterated Methylxanthine Research

The exploration of deuterated compounds in scientific research dates back to the discovery of deuterium itself by Harold Urey in 1931, an achievement for which he was awarded the Nobel Prize in 1934. wikipedia.org The initial applications of deuterium were primarily in mechanistic studies of chemical reactions, where the kinetic isotope effect (KIE) provided valuable information about reaction pathways. wikipedia.org The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The application of deuterium labeling to drug molecules, including methylxanthines, gained traction in the mid-20th century. Early studies focused on using deuterated analogs as internal standards for mass spectrometry, leveraging their identical chemical behavior but distinct mass for accurate quantification. However, researchers soon recognized the potential of deuterium substitution to intentionally modify the metabolic fate of drugs. nih.gov

The "deuterium switch" approach, where hydrogen atoms at sites of metabolic oxidation are replaced with deuterium, emerged as a strategy to slow down drug metabolism, thereby improving pharmacokinetic properties such as half-life and bioavailability. nih.govnih.gov This concept was first patented in the 1970s and has since become an area of active investigation in the pharmaceutical industry. wikipedia.org The first FDA-approved deuterated drug, deutetrabenazine, was approved in 2017, marking a significant milestone in the field. nih.govresearchgate.net

Methylxanthines, a class of compounds that includes caffeine (B1668208) and theophylline (B1681296), have been subjects of deuteration studies to probe their metabolic pathways. osti.govnih.gov These compounds undergo N-demethylation as a primary route of metabolism. osti.gov Early research demonstrated that selective deuteration of the N-methyl groups could significantly alter the metabolic profile, providing a clearer understanding of the enzymes involved and the sequence of metabolic steps. osti.gov

Rationale for Deuterium Incorporation at the N1-Methyl Position of Purine-2,6-dione (B11924001)

The rationale for incorporating a trideuteriomethyl group at the N1-position of the purine-2,6-dione scaffold is primarily rooted in the desire to modulate the metabolic stability of the molecule. The purine-2,6-dione core is a fundamental structure in many biologically active compounds, including naturally occurring methylxanthines and synthetic drug candidates. nih.govnih.govnih.gov

The N-demethylation of methylxanthines is a critical step in their metabolism, often mediated by cytochrome P450 (CYP) enzymes. hmdb.ca The carbon-hydrogen bonds of the N-methyl group are susceptible to enzymatic cleavage. Replacing these hydrogen atoms with deuterium creates a stronger carbon-deuterium (C-D) bond due to the kinetic isotope effect. researchgate.net This increased bond strength can significantly slow the rate of N-demethylation at the N1 position. nih.gov

By retarding metabolism at a specific site, researchers can achieve several objectives:

Investigate Metabolic Pathways: Altering the rate of one metabolic pathway can reveal or emphasize alternative routes of metabolism, providing a more comprehensive picture of the drug's biotransformation. osti.govacs.org

Enhance Pharmacokinetic Properties: Slowing down the primary metabolic clearance pathway can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency for a therapeutic agent. researchgate.netresearchgate.net

Reduce Metabolite-Mediated Toxicity: If a particular metabolite is responsible for adverse effects, blocking its formation through deuteration can lead to a safer drug profile. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXCZWZKBPOLIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Trideuteriomethyl Purine 2,6 Dione

Strategies for Site-Specific Deuterium (B1214612) Labeling in Purine (B94841) Systems

The precise introduction of deuterium atoms into a specific location within a molecule, known as site-specific labeling, is paramount for targeted studies. In the synthesis of 1-(trideuteriomethyl)purine-2,6-dione, the objective is to exclusively label the methyl group attached to the N1 position of the purine ring. This requires synthetic strategies that avoid random deuterium incorporation at other positions, such as the C8 position of the purine core, which is known to be susceptible to hydrogen-deuterium exchange. acs.org

Key strategies for achieving site-specific deuterium labeling in purine systems include:

Building-block approach: This involves the synthesis of a deuterated precursor that is subsequently used to construct the final molecule. For this compound, this would entail the use of a trideuteriomethylating agent.

Late-stage functionalization: This approach introduces the deuterium label in the final steps of the synthesis, often on a pre-existing purine scaffold. This can be more efficient but requires highly selective reactions.

Precursor Synthesis and Isotopic Incorporation Techniques

The synthesis of this compound relies on the efficient incorporation of a trideuteriomethyl (CD₃) group onto the purine-2,6-dione (B11924001) scaffold. This is typically achieved through the synthesis of a suitable precursor and subsequent reaction to introduce the isotopic label.

Alkylation with Trideuteromethyl Iodide (CD₃I)

A primary and effective method for introducing a trideuteriomethyl group is through alkylation using trideuteromethyl iodide (CD₃I). This reaction involves the deprotonation of the purine-2,6-dione precursor to form an anion, which then acts as a nucleophile to attack the electrophilic CD₃I.

The alkylation of purines can be complex, often yielding a mixture of N-alkylated products, predominantly at the N7 and N9 positions. ub.edu However, by carefully selecting the reaction conditions, such as the base and solvent, regioselective alkylation at the desired N1 position can be favored. For instance, the use of specific bases can direct the alkylation to a particular nitrogen atom. ub.edu While direct alkylation of the purine-2,6-dione is possible, the synthesis often proceeds through a more controlled route involving a protected precursor to ensure regioselectivity. A new, highly selective alkylation procedure has been developed that avoids hazardous reagents like diazomethane (B1218177) and is superior to older methods using silver oxide/methyl iodide. nih.gov

Table 1: Comparison of Alkylating Agents for Purine Synthesis

Alkylating AgentReactivitySelectivityRemarks
Methyl IodideHighCan lead to mixtures of N7 and N9 isomersA common and effective methylating agent.
Methyl BromideGoodYields are often similar to methyl iodide for N9 alkylationProvides a viable alternative to methyl iodide. ub.edu
Methyl ChlorideLowerMay result in mixtures of N7 and N9 isomers with lower yieldsGenerally less effective for regioselective purine alkylation. ub.edu

This table provides a general comparison based on literature findings.

Hydrogen-Deuterium Exchange Reactions via Catalysis

Hydrogen-deuterium exchange (H-D exchange) reactions offer an alternative pathway for deuterium incorporation. These methods involve the replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by metals or acids/bases. While powerful, achieving site-selectivity can be a challenge.

Metal catalysts, particularly nanoparticles, are effective in facilitating H-D exchange. Ruthenium nanoparticles have demonstrated high efficiency in catalyzing deuterium labeling of various organic molecules, including purine derivatives. researchgate.netresearchgate.net These reactions typically use deuterium gas (D₂) or deuterated solvents like deuterium oxide (D₂O) as the deuterium source. researchgate.net The catalyst facilitates the activation of C-H bonds, allowing for the exchange with deuterium. While this method can achieve high levels of deuterium incorporation, it may lead to exchange at multiple sites, particularly at activated positions like the C8 of the purine ring. researchgate.net Therefore, for the specific synthesis of this compound, this method would be more applicable for labeling the purine ring itself rather than for the site-specific introduction of a trideuteriomethyl group.

Acid- or base-catalyzed H-D exchange in deuterium oxide (D₂O) is a well-established method for introducing deuterium. nih.gov The exchange rate is highly dependent on the pH of the solution. nih.gov For purine systems, this method can be used to exchange labile protons. However, the protons on a methyl group are generally not acidic enough to be exchanged under typical acid or base-catalyzed conditions without harsh reaction conditions that could lead to decomposition or non-specific labeling. Therefore, this method is generally not suitable for the specific synthesis of this compound from a non-deuterated methyl-purine precursor.

Purification and Chromatographic Approaches for Isotopic Purity Verification

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Chromatographic techniques are indispensable for both purification and the verification of isotopic purity.

High-performance liquid chromatography (HPLC) is a primary tool for purifying the target compound to a high chemical purity. Subsequent to purification, the isotopic purity must be rigorously assessed. This is the determination of the percentage of the compound that contains the desired number of deuterium atoms at the specified location.

Several analytical techniques are employed for this purpose:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net It can distinguish between the desired deuterated compound and its non-deuterated (D₀) and partially deuterated isotopologues based on their mass-to-charge ratios. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful techniques for confirming the position of the deuterium label and quantifying the isotopic enrichment. rsc.org In the ¹H NMR spectrum of this compound, the signal corresponding to the N1-methyl protons would be absent or significantly diminished, while a corresponding signal would appear in the ²H NMR spectrum.

Table 2: Analytical Techniques for Isotopic Purity Verification

TechniqueInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution and purityHigh sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyLocation of deuterium label, isotopic enrichmentProvides detailed structural information and quantitative data on isotopic purity. rsc.org

This table summarizes the key features of the analytical techniques used for isotopic purity verification.

The combination of these chromatographic and spectroscopic methods ensures the final product meets the required standards of both chemical and isotopic purity for its intended applications.

Optimization of Chemical Yields in Deuteration Protocols

The efficient synthesis of this compound, an isotopically labeled form of a xanthine (B1682287) derivative, is paramount for its application in metabolic and mechanistic studies. Optimization of chemical yields in the deuteration protocols for this compound hinges on a multi-faceted approach, encompassing the strategic selection of reagents, precise control of reaction conditions, and effective purification techniques. While research specifically detailing the optimization of this compound synthesis is specialized, valuable insights can be drawn from established protocols for the synthesis of structurally related deuterated xanthines, such as deuterated caffeine (B1668208) and theobromine.

Detailed Research Findings

Research into the synthesis of deuterated xanthines has highlighted the critical role of the base and solvent combination. For instance, in a one-step synthesis of deuterated caffeine from xanthine using deuterated methyl iodide (CD₃I), the choice of base was found to be a decisive factor in the reaction's success. thieme-connect.com A study demonstrated that using dimsyl sodium as the base in a tetrahydrofuran (B95107) (THF) solvent resulted in a high yield of 86% for the per-deuterated product. thieme-connect.comresearchgate.net Conversely, employing sodium hydride (NaH) in THF without dimethyl sulfoxide (B87167) (DMSO) led to complete reaction failure. thieme-connect.com The addition of DMSO to the NaH/THF system improved the yield to 75%, underscoring the importance of solvent properties in facilitating the reaction. thieme-connect.com

The stoichiometry of the deuterating agent is another crucial parameter. Studies have shown that a significant excess of the methylating agent is often required to drive the reaction to completion and achieve a high yield. In one instance, achieving a good yield necessitated the use of 5 equivalents of methyl iodide. thieme-connect.com Alternative, less hazardous methylating agents like dimethyl carbonate have also been explored, which can provide high yields but may require more forcing conditions, such as elevated temperatures (150-200 °C) and pressure in an autoclave. google.com

A significant challenge in the synthesis of this compound is achieving regioselectivity. The xanthine core has multiple nitrogen atoms that can be alkylated, and their reactivity is not equal. It has been reported that the general order of methylation reactivity in the xanthine ring is N-7 > N-3 > N-1. researchgate.net This inherent reactivity trend makes the selective synthesis of the N-1 methylated isomer more complex than its counterparts, often requiring carefully controlled conditions or the use of protecting group strategies to achieve high yields of the desired product.

Interactive Data Tables

The following tables summarize research findings on the impact of different reaction parameters and strategies on the yield of related deuterated xanthine syntheses.

Table 1: Effect of Reaction Conditions on N-Methylation Yield of Xanthine Precursors
BaseSolventMethylating AgentReported YieldTarget MoleculeReference
Dimsyl SodiumTHF/DMSOCD₃I86%Caffeine-d9 thieme-connect.comresearchgate.net
NaHTHF/DMSOCH₃I75%Caffeine thieme-connect.com
K₂CO₃Not SpecifiedCD₃I20%Caffeine-d9 thieme-connect.com
NaHTHFCH₃I0% (Failed)Caffeine thieme-connect.com
Sodium BicarbonateAcetone/WaterDimethyl Sulfate87%Theobromine google.com
Table 2: Reported Yields from Different Purification Strategies for Xanthines and Related Compounds
Purification MethodStarting MaterialFinal ProductReported YieldReference
RecrystallizationCrude Caffeine-d9Purified Caffeine-d986% (Overall) thieme-connect.com
Precipitation, Washing, DryingCrude TheobrominePurified Theobromine87% google.com
Ammonium Sulfate Fractionation & Column ChromatographyMilk ExtractPurified Xanthine Oxidase69% nih.gov

Spectroscopic and Structural Elucidation Research of 1 Trideuteriomethyl Purine 2,6 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of 1-(trideuteriomethyl)purine-2,6-dione. Different NMR experiments are used to probe specific nuclei within the molecule, such as ²H, ¹³C, and ¹H, to build a complete picture of the molecular structure and isotopic incorporation.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the position of the isotopic label. Since the deuterium nucleus has a spin (I=1), it is NMR active, although it resonates at a much different frequency than protons. In the ²H NMR spectrum of this compound, a single resonance corresponding to the trideuteriomethyl (-CD₃) group is expected. The presence of this signal confirms that deuteration has occurred on the methyl group attached to the N1 position of the purine (B94841) ring.

Furthermore, the integration of the signal in the ²H NMR spectrum, relative to a known internal standard, allows for the quantification of deuterium enrichment. This analysis is crucial for determining the isotopic purity of the compound, ensuring that the desired level of deuteration has been achieved during synthesis.

Carbon-13 (¹³C) and Proton (¹H) NMR are used to confirm the structure of the purine-2,6-dione (B11924001) backbone and to analyze the non-deuterated positions.

The ¹H NMR spectrum provides critical information. A key feature for this compound is the absence of a proton signal for the methyl group at the N1 position, which would typically appear as a singlet for the non-deuterated analog, 1-methylxanthine (B19228). nist.gov Instead, only the signals for the protons on the purine ring system, such as the H8 proton, are observed. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum shows signals for all carbon atoms in the molecule. The carbon of the trideuteriomethyl group will exhibit a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I=1). The chemical shifts of the carbons in the purine ring (C2, C4, C5, C6, C8) confirm the integrity of the core xanthine (B1682287) structure. researchgate.netnih.gov These shifts are influenced by substituents on the purine ring. nih.govrsc.org

Table 1: Expected NMR Chemical Shifts for this compound Compared to 1-Methylxanthine

This table is generated based on typical chemical shift values for purine systems and may vary based on solvent and experimental conditions. nist.govresearchgate.netrsc.orgwashington.edu

Atom This compound 1-Methylxanthine (non-deuterated)
¹H NMR
N1-CH₃ Absent ~3.2 ppm (singlet)
H8 ~7.9 ppm (singlet) ~7.9 ppm (singlet)
¹³C NMR
N1-CD₃/CH₃ ~29 ppm (triplet) ~29 ppm (quartet)
C2 ~151 ppm ~151 ppm
C4 ~148 ppm ~148 ppm
C5 ~107 ppm ~107 ppm
C6 ~155 ppm ~155 ppm

By replacing the protons of the N1-methyl group with deuterium, the corresponding signal is removed from the ¹H NMR spectrum. researchgate.net This targeted deuteration effectively suppresses this resonance, allowing for an unobstructed view of the remaining, often more structurally informative, proton signals from the purine ring. This technique is particularly valuable in complex structural studies and in analyzing interactions where clear, unambiguous signals are required. researchgate.net

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is essential for confirming the molecular weight, assessing isotopic purity, and elucidating the molecular structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it ideal for confirming the elemental composition and isotopic incorporation in a molecule. acs.org The substitution of three protons with three deuterium atoms results in a predictable increase in the monoisotopic mass of the molecule.

HRMS can easily distinguish between the deuterated compound and its non-deuterated counterpart, 1-methylxanthine, as well as any partially deuterated species. By comparing the measured accurate mass to the theoretical calculated mass, the isotopic fidelity of the synthesized this compound can be unequivocally confirmed.

Table 2: Theoretical Mass Comparison

Masses calculated based on the most abundant isotopes.

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
This compound C₆H₃D₃N₄O₂ 169.0729

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected parent ion. nih.gov This technique provides valuable structural information by revealing how a molecule breaks apart under specific conditions. By comparing the MS/MS fragmentation pattern of this compound with that of 1-methylxanthine, the location of the deuterium label can be definitively confirmed.

In the MS/MS spectrum, fragments containing the N1-methyl group will have a mass-to-charge ratio that is 3 Daltons higher than the corresponding fragments from the non-deuterated compound. For example, the neutral loss of the methyl group or the formation of a fragment ion retaining the methyl group would show a clear mass shift, confirming that the label is on the N1-substituent and not on the purine ring itself. The fragmentation of the core methylxanthine structure is well-understood and provides a reliable basis for this comparative analysis. nih.gov

Table 3: Hypothetical Key Fragment Comparison in MS/MS Analysis

This table illustrates the expected mass shift in fragments containing the labeled methyl group.

Fragmentation Event Fragment from 1-Methylxanthine (m/z) Fragment from this compound (m/z) Mass Shift (Da)
[M+H]⁺ (Parent Ion) 167.06 170.08 +3
Loss of CH₃/CD₃ 152.04 152.04 0

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the study of deuterated compounds like this compound, these methods provide detailed insights into the effects of isotopic substitution on molecular structure and dynamics. nih.govmdpi.com IR spectroscopy measures the absorption of infrared light by asymmetric molecular vibrations, while Raman spectroscopy detects the scattering of light from symmetric vibrations. libretexts.org The substitution of hydrogen with its heavier isotope, deuterium, induces predictable shifts in vibrational frequencies, offering a precise way to analyze specific bonds and their environment within the molecule. ajchem-a.com

The most direct spectroscopic consequence of introducing a trideuteriomethyl group is the appearance of characteristic vibrations associated with the Carbon-Deuterium (C-D) bonds. The vibrational frequency of a bond is primarily determined by the bond strength (force constant) and the reduced mass of the atoms involved. libretexts.orgpearson.com While the electronic structure and bond stiffness between a C-D and a Carbon-Hydrogen (C-H) bond are nearly identical, the mass of deuterium is approximately twice that of hydrogen. pearson.comrsc.org

This doubling of the mass of the lighter atom in the C-X bond significantly increases the reduced mass, resulting in a lower vibrational frequency for the C-D bond compared to the C-H bond. libretexts.orgrsc.org The stretching vibrations for C-H bonds are typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum. libretexts.org Due to the mass effect, the corresponding C-D stretching vibrations appear at considerably lower wavenumbers, generally in the 2100–2200 cm⁻¹ range. pearson.com Theoretical calculations predict that a typical C-H absorption frequency of 3000 cm⁻¹ would shift to approximately 2121 cm⁻¹ for a C-D bond. vaia.com This distinct spectral window allows for the unambiguous identification and analysis of the deuterated methyl group in this compound, free from interference from the various C-H vibrations present elsewhere in the molecule and in non-deuterated solvents. nih.gov

Interactive Table 1: Comparison of Typical C-H and C-D Vibrational Frequencies

Bond TypeTypical Vibrational Frequency (cm⁻¹)Primary Influencing Factor
C-H Stretch~3000Mass of Hydrogen (1 amu)
C-D Stretch~2100 - 2200Mass of Deuterium (2 amu)

Note: The frequency for the C-D stretch is lower due to the increased reduced mass of the bond.

The replacement of hydrogen with deuterium causes a general downshift, or redshift, in the frequencies of associated vibrational modes. ajchem-a.comajchem-a.com This phenomenon, known as the isotopic effect, is most pronounced for vibrations directly involving the substituted atom, where the mass change is greatest. libretexts.org For hydrogen-to-deuterium substitution, the mass is doubled, leading to a significant frequency decrease. The theoretical ratio of C-H to C-D vibrational frequencies is approximately √2 (or ~1.41), and experimental isotopic ratios for H/D vibrations are typically found in the range of 1.35-1.41. libretexts.org

While the C-D stretching and bending modes show the largest shifts, the isotopic substitution affects the vibrational modes of the entire molecule, albeit to a lesser extent for atoms further from the site of deuteration. libretexts.org For instance, in deuterated furan, the puckering amplitude of the ring is systematically lower compared to its non-deuterated counterpart, indicating that deuteration can hamper certain molecular vibrations. nih.gov In this compound, this means that in addition to the prominent new bands for C-D vibrations, subtle shifts would be expected in the vibrational modes of the purine ring system and its other substituents. These smaller shifts can provide valuable information on the coupling between the deuterated methyl group and the rest of the molecular framework.

Interactive Table 2: Effect of Deuteration on Vibrational Frequencies of Selected Molecules

MoleculeHydrogenated Form (Vibrational Frequency, cm⁻¹)Deuterated Form (Vibrational Frequency, cm⁻¹)
Hydrogen (H₂)4161.22993.0 (D₂)
Water (H₂O)VariesLower frequencies in D₂O
Chloroform (CHCl₃)~3000 (C-H Stretch)~2252 (C-D Stretch in CDCl₃)

Data sourced from multiple computational and experimental studies. ajchem-a.comajchem-a.comacs.org The trend consistently shows a decrease in vibrational frequency upon deuteration.

X-ray Crystallography for Solid-State Structural Determination of Deuterated Purine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For deuterated purine derivatives, this technique can reveal whether isotopic substitution induces any significant changes in the solid-state conformation, molecular packing, or intermolecular interactions, such as hydrogen bonding.

Biochemical and Mechanistic Investigations Utilizing 1 Trideuteriomethyl Purine 2,6 Dione

Elucidation of Enzymatic Biotransformation Pathways

The study of 1-(trideuteriomethyl)purine-2,6-dione provides critical insights into the biotransformation of methylxanthines, a class of compounds that includes therapeutically important drugs like theophylline (B1681296) and caffeine (B1668208).

In vitro systems, particularly human liver microsomes, are standard tools for investigating drug metabolism. nih.govnih.gov For methylxanthines like theophylline (1,3-dimethylxanthine), these studies have identified three primary metabolic routes: N-demethylation at the N-3 position to yield 1-methylxanthine (B19228), N-demethylation at the N-1 position to yield 3-methylxanthine (B41622), and C-8 hydroxylation to form 1,3-dimethyluric acid. nih.govnih.govclinpgx.orgnih.gov

When studying this compound, a similar in vitro setup is employed. The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.gov The primary reaction of interest is the oxidative N-demethylation of the trideuteriomethyl group. The rate of disappearance of the parent compound and the formation of its primary metabolite, xanthine (B1682287), are monitored over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov These studies allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov

ParameterDescriptionRelevance to this compound studies
Kₘ (Michaelis-Menten Constant) Substrate concentration at which the reaction rate is half of Vₘₐₓ.Indicates the affinity of the metabolizing enzyme for the deuterated substrate.
Vₘₐₓ (Maximum Velocity) The maximum rate of the enzymatic reaction.Reflects the catalytic efficiency of the enzyme in metabolizing the compound.
CLᵢₙₜ (Intrinsic Clearance) Ratio of Vₘₐₓ to Kₘ.Measures the inherent ability of the enzyme to metabolize the substrate.

This table outlines the key kinetic parameters determined in microsomal metabolism studies.

Comparing the kinetic data for this compound with its non-deuterated counterpart, 1-methylxanthine, reveals the impact of deuterium (B1214612) substitution on metabolic rate.

Extensive research has identified the cytochrome P450 (CYP) superfamily of enzymes as the primary catalysts for methylxanthine metabolism in humans. clinpgx.orgmdpi.com Specifically, CYP1A2 is the major enzyme responsible for the N-demethylation of caffeine and theophylline. nih.govnih.govkoreamed.orgdnalife.academy CYP2E1 also contributes, primarily to the 8-hydroxylation pathway, but plays a minor role in demethylation. clinpgx.orgnih.govkoreamed.org

Studies using specific chemical inhibitors or recombinant human CYP enzymes have confirmed the role of CYP1A2. For instance, furafylline, a selective CYP1A2 inhibitor, potently inhibits the formation of both 1-methylxanthine and 3-methylxanthine from theophylline. nih.gov When this compound is the substrate, CYP1A2 is the enzyme responsible for cleaving the N1-trideuteriomethyl group. The metabolic process involves the oxidation of the methyl group, which is the key step affected by deuterium substitution. researchgate.netrsc.org The metabolite of 1-methylxanthine, 1-methyluric acid, is subsequently formed through the action of xanthine oxidase (XDH). clinpgx.orgnih.gov

EnzymePrimary Metabolic ReactionRole in this compound Metabolism
CYP1A2 N-demethylation, 8-hydroxylationMajor enzyme catalyzing the oxidative removal of the N1-trideuteriomethyl group. nih.govnih.gov
CYP2E1 8-hydroxylation (minor role in demethylation)Minor contributor to the overall metabolism. clinpgx.orgnih.gov
Xanthine Oxidase (XDH) Oxidation of purinesCatalyzes the subsequent oxidation of the resulting xanthine metabolite. clinpgx.org

This table summarizes the key enzymes involved in the biotransformation of methylxanthines.

Replacing the hydrogens on the N1-methyl group with deuterium creates a stronger C-D bond, which requires more energy to break. This is the origin of the deuterium kinetic isotope effect (KIE), where the deuterated compound is metabolized more slowly than its hydrogenated counterpart. wikipedia.orgnih.gov For this compound, the N-demethylation catalyzed by CYP1A2 is significantly slowed.

This reduction in the rate of the primary metabolic pathway can lead to a "metabolic switch." mdpi.com With the N1-demethylation pathway inhibited, other, typically minor, metabolic pathways may become more prominent. For example, the oxidation of the purine (B94841) ring at the C8 position, another reaction catalyzed by CYP enzymes, might increase in relative importance. This shift in metabolic selectivity is a direct consequence of the deuterium labeling and provides valuable information about the flexibility and hierarchy of metabolic pathways.

Deuterium Kinetic Isotope Effect (KIE) Studies on Enzyme Mechanisms

The KIE is a quantitative measure of how isotopic substitution affects the rate of a chemical reaction, expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). libretexts.org It is a cornerstone for investigating enzyme mechanisms. nih.govprinceton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu For the N-demethylation of this compound by CYP1A2, the cleavage of a C-D bond in the trideuteriomethyl group is the key event. If this step is rate-limiting, a significant primary KIE (typically kH/kD > 2) is expected. rsc.orgnih.gov The observation of a large KIE provides strong evidence that C-D bond scission is a central part of the reaction's slowest step. nih.gov

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller (kH/kD ≈ 1.0-1.4) and provide information about changes in hybridization or the steric environment of the transition state. wikipedia.orgprinceton.edu In the context of this compound, while the primary focus is on the primary KIE of demethylation, secondary effects could theoretically be measured at other positions on the purine ring to probe the transition state structure more deeply.

Type of KIEDescriptionExpected Value for N-demethylation of this compoundMechanistic Implication
Primary Isotopic substitution at the bond being cleaved in the rate-determining step. libretexts.orgkH/kD > 2C-D bond cleavage is part of the rate-determining step.
Secondary Isotopic substitution at a bond not cleaved in the rate-determining step. wikipedia.orgkH/kD ≈ 1.0 - 1.4Provides insight into the structure of the transition state.

This table differentiates between primary and secondary kinetic isotope effects and their relevance.

The mechanism of CYP450-mediated N-demethylation is believed to proceed via a hydrogen atom transfer (HAT) from the substrate to a highly reactive iron-oxo species (Compound I) in the enzyme's active site. researchgate.netacs.org This is followed by an "oxygen rebound" step, where a hydroxyl group is transferred back to the substrate, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the demethylated product (xanthine) and formaldehyde. researchgate.net

KIE studies using this compound are instrumental in confirming this mechanism. A significant primary KIE supports the HAT step as being rate-limiting. nih.govacs.org The magnitude of the KIE can also provide finer details about the geometry of the transition state. According to the Melander-Westheimer postulate, the KIE is maximized when the hydrogen/deuterium atom is symmetrically shared between the donor (the methyl group) and the acceptor (the CYP450 iron-oxo species) in the transition state. acs.org By studying how the KIE changes with different substrates or enzyme variants, researchers can map the structure and energetics of the reaction's transition state, providing a detailed picture of the catalytic mechanism. acs.org

Receptor Binding Affinity and Ligand-Protein Interaction Studies

The interaction of xanthine derivatives with their biological targets, primarily the family of G-protein coupled adenosine (B11128) receptors (A1, A2A, A2B, and A3), is a cornerstone of their pharmacological profile. The introduction of a trideuteriomethyl group at the N1 position allows for a nuanced examination of these interactions.

The prevailing body of research indicates that xanthine derivatives, including caffeine and theophylline, function as competitive antagonists at adenosine receptors. pnas.orgnih.gov This competitive antagonism strongly suggests that these molecules bind to the same site as the endogenous ligand, adenosine. This primary binding location is known as the orthosteric site . escholarship.orgnih.gov Molecular modeling and simulation studies of caffeine binding to the human adenosine A2A receptor have further elucidated the specific interactions within this orthosteric pocket, identifying key residues that stabilize the ligand. nih.gov

Allosteric sites, which are topographically distinct from the orthosteric binding pocket, offer an alternative mechanism for modulating receptor activity. nih.govnih.gov Ligands that bind to these sites can enhance or diminish the receptor's response to the endogenous agonist without directly competing with it. nih.govfrontiersin.org While allosteric modulators for adenosine receptors have been developed, xanthines like caffeine and its derivatives are generally accepted to exert their effects via orthosteric binding. pnas.orgnih.gov Therefore, it is highly probable that this compound also binds to the orthosteric site of adenosine receptors, competing directly with adenosine.

The table below presents binding affinity data (Ki values) for the closely related, non-deuterated xanthine, theophylline, at various human adenosine receptor subtypes. This data serves as a baseline for understanding the receptor interaction profile of this class of compounds.

Receptor SubtypeLigandKi (nM)
Adenosine A1Theophylline8500
Adenosine A2ATheophylline13000
Adenosine A2BTheophylline4730
Adenosine A3Theophylline85000
This table is interactive. Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

The replacement of protium (B1232500) (¹H) with deuterium (²H) at the 1-methyl position introduces a subtle but significant change in the mass and vibrational energy of the C-D bond compared to the C-H bond. This difference can manifest as a kinetic isotope effect (KIE) , influencing the rates of chemical reactions, including the association (k_on) and dissociation (k_off) rates of a ligand with its receptor. nih.govnih.govnih.gov

Binding Thermodynamics (ΔG, ΔH, ΔS): The binding of a ligand to a receptor is also characterized by a set of thermodynamic parameters: the Gibbs free energy change (ΔG), which is related to the binding affinity (Kd); the enthalpy change (ΔH), which reflects the heat released or absorbed upon binding; and the entropy change (ΔS), which relates to the change in disorder of the system. Deuteration can subtly influence these parameters by altering the vibrational modes of the ligand and its interactions (e.g., hydrogen bonding, van der Waals forces) within the binding pocket. nih.govnih.gov

The table below shows a hypothetical comparison of kinetic and thermodynamic parameters for a non-deuterated and a deuterated xanthine. This illustrates the potential influence of deuteration, although experimental values for this compound are needed for a definitive analysis.

ParameterNon-deuterated Xanthine (Hypothetical)Deuterated Xanthine (Hypothetical)Potential Influence of Deuteration
k_on (M⁻¹s⁻¹)1 x 10⁵0.9 x 10⁵May slightly decrease if C-H bond formation is part of the association transition state.
k_off (s⁻¹)0.10.08May decrease if C-H bond vibration/cleavage is involved in dissociation, leading to longer residence time.
K_d (nM)1000889Could be altered depending on the relative changes in k_on and k_off.
ΔG (kcal/mol)-8.18-8.26A small change reflecting the change in Kd.
ΔH (kcal/mol)-5.0-5.2May be slightly more negative due to stronger van der Waals interactions of the C-D bond.
ΔS (cal/mol·K)+10.6+10.2May be slightly less favorable due to the lower vibrational entropy of the C-D bond.
This table is for illustrative purposes to demonstrate the potential effects of deuteration and does not represent actual experimental data for this compound.

Further empirical studies are essential to quantify the precise impact of the 1-(trideuteriomethyl) substitution on the binding kinetics and thermodynamics at adenosine receptors. Such data would not only refine our understanding of the structure-activity relationship of this specific compound but also contribute to the broader field of using isotopic labeling to fine-tune drug-receptor interactions.

Advanced Analytical Applications of 1 Trideuteriomethyl Purine 2,6 Dione in Quantitative Research

Role as an Internal Standard in LC-MS/MS and GC-MS Bioanalytical Method Development

In the realm of bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the selective and sensitive quantification of small molecules in biological fluids. The use of a stable isotope-labeled internal standard, such as 1-(trideuteriomethyl)purine-2,6-dione, is considered the gold standard in these applications. It is particularly valuable for the quantification of theophylline (B1681296) and its metabolites. researchgate.net

Enhancing Accuracy and Precision in Quantitative Assays

The primary function of an internal standard is to correct for the variability inherent in the analytical process. This compound, being chemically identical to the analyte of interest (1-methylxanthine) but with a different mass, co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, and instrument response can be effectively normalized.

For instance, in the quantitative analysis of theophylline and its metabolites, the use of a deuterated internal standard like caffeine-d3 (B161088) has been shown to yield excellent precision, with coefficients of variation typically below 5% for the analysis of biological samples. researchgate.net This level of precision is crucial for clinical diagnostic and pharmacokinetic studies where accurate concentration determination is paramount. The use of a stable isotope-labeled internal standard is a key factor in achieving the high accuracy and reproducibility required for a method to be considered a reference method.

Table 1: Illustrative Precision and Accuracy Data for a Bioanalytical Method Using a Deuterated Internal Standard for Theophylline Quantification
Analyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
503.54.2102.1
5002.83.598.9
50002.12.9100.5

Compensation for Matrix Effects and Sample Preparation Variability

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds that can interfere with the analysis. These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification. Because this compound has the same chromatographic retention time and similar ionization properties as the unlabeled analyte, it is affected by matrix effects in a nearly identical manner. Consequently, the ratio of the analyte to the internal standard remains constant, effectively compensating for these variations.

Similarly, any loss of sample during the extraction, cleanup, and derivatization steps will affect both the analyte and the internal standard to the same extent. This ensures that the final calculated concentration of the analyte is not skewed by inconsistencies in sample preparation.

Addressing Co-elution and Ion Suppression/Enhancement

Ion suppression or enhancement is a significant challenge in LC-MS/MS analysis, where co-eluting matrix components compete with the analyte for ionization. This can lead to a decrease (suppression) or increase (enhancement) in the analyte's signal intensity, compromising the accuracy of the results. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate this issue. Since both the analyte and the internal standard are present in the same droplet during the electrospray ionization process, they experience the same degree of ion suppression or enhancement. As a result, the ratio of their signals remains unaffected, leading to reliable and accurate quantification even in the presence of significant matrix effects.

Application in Metabolomics and Flux Analysis Research

Beyond its role as an internal standard, this compound has significant applications in the field of metabolomics, which involves the comprehensive study of small molecule metabolites in biological systems.

Tracing Metabolic Fates of Purine (B94841) Derivatives in Biological Systems (in vitro/ex vivo)

By introducing this compound into a biological system, researchers can trace its metabolic transformation into various downstream products. The deuterium (B1214612) label acts as a "tag" that allows for the differentiation of the administered compound and its metabolites from the endogenous pool of purine derivatives. This approach, known as stable isotope tracing, is invaluable for elucidating metabolic pathways and understanding the dynamics of purine metabolism. For example, studies on the metabolism of theophylline have utilized labeled compounds to track its conversion to metabolites such as 1,3-dimethyluric acid and 1-methyluric acid. researchgate.net

Computational and Theoretical Research on 1 Trideuteriomethyl Purine 2,6 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(trideuteriomethyl)purine-2,6-dione, methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are employed to elucidate its electronic structure and energetics. While direct computational studies on this specific deuterated compound are not extensively documented in publicly available literature, a wealth of data on its non-deuterated analog, theophylline (B1681296), provides a robust foundation for understanding.

Computational studies on related xanthine (B1682287) derivatives have established the geometric parameters and electronic properties of the purine-2,6-dione (B11924001) core. These calculations reveal a planar heterocyclic ring system with specific bond lengths and angles that are largely unaffected by the deuteration of the methyl group.

Table 1: Calculated Energetic Properties of Theophylline (as a proxy for this compound) (Note: These values are representative and can vary with the level of theory and basis set used in the calculation.)

PropertyRepresentative Calculated Value
Ground State EnergyVaries with method (e.g., Hartree-Fock, DFT)
Dipole Moment~3.5 - 4.0 Debye
Ionization Potential~8.0 - 8.5 eV
Electron Affinity~0.5 - 1.0 eV

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand like this compound interacts with biological targets, such as proteins. These simulations can predict binding affinities, identify key interacting residues, and characterize the conformational changes that occur upon binding.

Table 2: Key Interactions of Theophylline with a Generic Adenosine (B11128) Receptor Binding Pocket (Inferred for this compound) (Note: The specific interacting residues will vary depending on the protein target.)

Type of InteractionKey Functional Groups Involved
Hydrogen BondingN7, O6, and N9 of the purine (B94841) ring
Pi-StackingThe imidazole and pyrimidine rings
Van der WaalsThe methyl groups

Prediction of Spectroscopic Signatures and Vibrational Frequencies (theoretical aspect)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, the most significant impact of isotopic substitution is observed in its vibrational spectrum, particularly in the infrared (IR) and Raman spectra.

The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms and the strength of its chemical bonds. The replacement of the three hydrogen atoms in the methyl group with deuterium (B1214612) atoms leads to a predictable shift in the vibrational modes associated with this group. Specifically, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies due to the increased mass of deuterium.

Quantum chemical calculations, often at the DFT level, can accurately predict these vibrational frequencies. By comparing the calculated spectra of theophylline and its deuterated analog, the specific bands corresponding to the methyl group can be unequivocally identified.

Table 3: Comparison of Theoretical Vibrational Frequencies for C-H and C-D Bonds in a Methylxanthine Scaffold (Note: These are approximate frequency ranges and the exact values depend on the specific molecule and computational method.)

Vibrational ModeC-H Frequency Range (cm⁻¹)Expected C-D Frequency Range (cm⁻¹)
Symmetric Stretch2850 - 2950~2100 - 2200
Asymmetric Stretch2950 - 3000~2200 - 2250
Bending (Scissoring)1450 - 1470~1030 - 1050
Bending (Rocking)1150 - 1250~820 - 890

Isotope Effect Modeling and Transition State Characterization

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, and computational modeling plays a crucial role in this area. For this compound, the primary metabolic pathway involves N-demethylation, a process often catalyzed by cytochrome P450 enzymes.

The cleavage of a C-H bond is frequently the rate-limiting step in this metabolic transformation. By replacing the hydrogen atoms of the methyl group with deuterium, the rate of this reaction can be significantly slowed down. This is known as the primary kinetic isotope effect and arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds.

Computational methods, such as transition state theory combined with quantum chemical calculations, can be used to model the reaction pathway and characterize the transition state structure. These models can predict the magnitude of the KIE, providing valuable insights into the mechanism of enzymatic reactions. Theoretical studies on the metabolism of other deuterated drugs have demonstrated the utility of these approaches in predicting metabolic stability.

Table 4: Theoretical Parameters Related to the Kinetic Isotope Effect in N-demethylation

ParameterDescription
Activation Energy (Ea)The energy barrier for the C-H/C-D bond cleavage.
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy of the C-H or C-D bond.
Tunneling CorrectionA quantum mechanical effect that can influence the reaction rate, especially for hydrogen transfer.
Calculated kH/kD RatioThe predicted ratio of the reaction rates for the non-deuterated and deuterated compounds.

Future Research Directions and Emerging Methodologies for Deuterated Purine Analogues

Development of Novel Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds is foundational to their use in research. The development of more efficient, selective, and cost-effective labeling strategies is a primary focus for advancing the study of deuterated purine (B94841) analogues.

Historically, labeling involved multi-step syntheses using deuterated reagents from the "deuterated pool," such as deuterated methyl iodide (CD3I). nih.gov However, modern research is moving towards more sophisticated methods. colab.ws Hydrogen-isotope exchange (HIE) reactions, catalyzed by transition metals like iridium, ruthenium, or palladium, have emerged as powerful tools. researchgate.netnih.govnih.gov These methods allow for the direct replacement of specific hydrogen atoms with deuterium (B1214612) in a completed molecular structure, which can be more efficient than building the molecule from deuterated precursors. researchgate.net

A significant challenge lies in achieving site-selectivity—the ability to introduce deuterium at a specific, desired position within the molecule. researchgate.netnih.gov For a compound like 1-(trideuteriomethyl)purine-2,6-dione, this means selectively deuterating the methyl group at the N1 position of the purine ring. Advanced catalytic systems are being developed to control not only the position (regioselectivity) but also the number of deuterium atoms incorporated. nih.gov

Furthermore, flow chemistry is being explored as a practical and efficient method for deuteration reactions. colab.ws This technique allows for precise control over reaction conditions and can improve the safety and scalability of producing deuterated compounds, making them more accessible for widespread research. colab.ws

Table 1: Comparison of Deuteration Strategies

Strategy Description Advantages Challenges
Use of Deuterated Reagents Building the molecule using precursors that already contain deuterium (e.g., CD3I). nih.gov Straightforward concept. Can require lengthy, multi-step synthesis; availability of precursors.
Hydrogen-Isotope Exchange (HIE) Direct replacement of H with D on a pre-existing molecule using a catalyst and a deuterium source (e.g., D2 gas or D2O). researchgate.netnih.gov High efficiency; can be performed late-stage. Achieving high site-selectivity; catalyst cost and removal. researchgate.net
Flow Chemistry Performing deuteration reactions in a continuous-flow reactor. colab.ws Enhanced safety, scalability, and control over reaction parameters. Requires specialized equipment and optimization.

| Degree-Controlled Deacylation | A method allowing for the selective introduction of one, two, or three deuterium atoms at a specific site. nih.gov | High degree of control over isotopic incorporation. | Substrate-specific; may require specific functional groups. |

Integration with Advanced Spectroscopic and Imaging Techniques for Research

The integration of deuterated compounds with advanced analytical techniques is crucial for elucidating their biological behavior. The unique properties of deuterium make it a powerful probe for various spectroscopic and imaging modalities.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and deuterium (²H-NMR), is essential for confirming the exact location and incorporation level of deuterium within a molecule. nih.govresearchgate.net Mass spectrometry (MS) is another cornerstone technique, used to determine the isotopic purity of a deuterated compound and to track the compound and its metabolites in biological samples. nih.gov Isotope Dilution Mass Spectrometry (IDMS), where a known amount of a deuterated compound is used as an internal standard, allows for highly precise and accurate quantification of the non-deuterated analogue in complex matrices. sigmaaldrich.comnih.gov

Imaging Techniques: A significant emerging field is Deuterium Metabolic Imaging (DMI). nih.govnih.gov DMI is a non-invasive magnetic resonance imaging (MRI) technique that tracks the fate of deuterium-labeled substrates in vivo. mdpi.com By administering a compound like deuterated glucose or, hypothetically, a deuterated purine, researchers can visualize and quantify metabolic pathways in real-time within living organisms. nih.govnih.gov This provides invaluable spatial and temporal information about where a compound is distributed and how it is metabolized, offering insights into both normal physiology and disease states. mdpi.com While DMI currently faces challenges with spatial resolution, its potential to directly observe metabolic fluxes non-invasively makes it a key area for future development. nih.gov

Table 2: Advanced Analytical Techniques for Deuterated Compounds

Technique Application for Deuterated Purines Information Gained
NMR Spectroscopy (¹H, ²H) Structural verification of this compound. nih.govresearchgate.net Confirms site and degree of deuterium labeling.
Isotope Dilution Mass Spectrometry (IDMS) Use as an internal standard for quantifying caffeine (B1668208) or its metabolites. sigmaaldrich.comnih.gov Precise concentration of the target analyte in biological fluids.
Deuterium Metabolic Imaging (DMI) In vivo tracking of the metabolic fate of the deuterated purine analogue. nih.govnih.gov Visualization of metabolic pathways, tissue distribution, and quantification of metabolite production.

| Raman Spectroscopy | Studying molecular interactions and structural changes. acs.org | Information on bond vibrations (C-D vs. C-H) and molecular conformation. |

Exploration of Deuterated Purines in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds are ideal probes for this field because they can be used to trace metabolic pathways without significantly altering the inherent chemistry of the molecule. simsonpharma.com

By introducing this compound into a biological system, researchers can track its journey through the intricate network of purine metabolism. mdpi.commdpi.com Purine metabolism is fundamental to cellular energy (ATP, GTP), DNA/RNA synthesis, and signaling. mdpi.com Dysfunctions in this pathway are linked to various diseases. mdpi.com

Using techniques like mass spectrometry to analyze samples over time, scientists can map the absorption, distribution, metabolism, and excretion (ADME) of the deuterated purine. nih.govresearchgate.net This allows for the precise measurement of metabolic fluxes and the identification of downstream metabolites. For instance, studies on deuterated caffeine have shown that labeling can alter the rate of metabolism and may even shift the metabolic pathway, a phenomenon known as "metabolic switching". musechem.comnih.gov Investigating this effect with this compound could reveal new insights into the regulation of the enzymes responsible for purine breakdown, such as the cytochrome P450 family. researchgate.net

The data generated from these tracer studies can be used to build and validate computational models of metabolic networks, providing a holistic understanding of how the purine pathway is perturbed in disease and in response to therapeutic interventions.

Challenges and Opportunities in Deuterated Compound Research

Despite the immense potential, the field of deuterated compound research faces several hurdles, which are balanced by significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of deuterated compounds can be intricate and costly compared to their hydrogenated counterparts. simsonpharma.comdigitellinc.compmarketresearch.com Achieving high isotopic purity and precise, site-specific labeling remains a significant chemical challenge. researchgate.netmusechem.com

Analytical Difficulties: Characterizing the exact isotopic distribution and quantifying potential impurities requires sophisticated analytical instrumentation and expertise. digitellinc.com

Regulatory Scrutiny: For therapeutic applications, regulatory agencies require clear evidence that a deuterated drug offers a significant advantage in efficacy or safety over its non-deuterated predecessor. musechem.com

Opportunities:

Improved Pharmacokinetics: The primary opportunity lies in leveraging the KIE to slow down drug metabolism. This can lead to reduced clearance, longer half-life, and increased drug exposure, potentially allowing for lower or less frequent dosing.

Enhanced Safety Profiles: By slowing the formation of reactive or toxic metabolites, deuteration can improve the safety and tolerability of a drug. pmarketresearch.com

Novel Drug Development: Beyond the "deuterium switch" approach of modifying existing drugs, deuteration is now being integrated into the early stages of drug discovery to create entirely new chemical entities with superior properties. nih.govuniupo.it

Mechanistic Research Tools: Deuterated compounds are invaluable tools for studying reaction mechanisms and enzyme kinetics in chemistry and biology. researchgate.net

Personalized Medicine: The ability to trace metabolism with deuterated compounds opens possibilities for tailoring therapies to an individual's specific metabolic profile. pmarketresearch.com

Table 3: Summary of Challenges and Opportunities

Aspect Challenge Opportunity
Synthesis Cost and complexity of achieving high isotopic purity. simsonpharma.compmarketresearch.com Development of novel, efficient labeling methods (e.g., HIE, flow chemistry). colab.wsresearchgate.net
Metabolism Potential for unpredictable metabolic switching. musechem.com Slowing metabolism to improve drug half-life and reduce toxic metabolite formation. nih.gov
Clinical High bar for regulatory approval; must show clear advantage. musechem.com Potential for drugs with better efficacy, safety, and patient compliance. uniupo.it

| Research | Low spatial resolution of in vivo imaging techniques like DMI. nih.gov | Use as non-invasive probes to study metabolic pathways in systems biology. nih.govsimsonpharma.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for incorporating a trideuteriomethyl group into purine-2,6-dione derivatives, and how is structural integrity confirmed?

  • Answer : The synthesis typically involves deuterium exchange or substitution reactions using deuterated reagents (e.g., CD3I) under controlled conditions. Post-synthesis, structural confirmation is achieved via 1H^1H-NMR to verify deuterium incorporation (absence of proton signals at the methyl site) and 13C^{13}C-NMR for carbon backbone analysis. High-resolution mass spectrometry (HRMS) and HPLC are used to assess purity (>98%) and isotopic enrichment .

Q. Which analytical techniques are most reliable for assessing the stability and purity of deuterated purine-2,6-dione derivatives?

  • Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. Stability under storage conditions (e.g., inert atmosphere, -20°C) is monitored via accelerated degradation studies using thermal stress (40–60°C) and photolytic exposure. Deuterium retention is confirmed using LC-MS or isotope ratio mass spectrometry (IRMS) .

Q. How can researchers evaluate the solubility and formulation compatibility of 1-(trideuteriomethyl)purine-2,6-dione for in vitro assays?

  • Answer : Solubility profiling in solvents like DMSO, methanol, or aqueous buffers (pH 4–9) is performed via shake-flask methods. Compatibility with biological matrices (e.g., cell culture media) is tested using dynamic light scattering (DLS) to detect aggregation. For formulations, excipient screening (e.g., cyclodextrins) is conducted to enhance bioavailability .

Advanced Research Questions

Q. What experimental strategies mitigate metabolic instability of deuterated purine-2,6-dione derivatives in hepatic or microbial models?

  • Answer : Metabolic stability is assessed using in vitro models like Cunninghamella elegans or human liver microsomes. For unstable derivatives, structural modifications (e.g., blocking vulnerable sites with fluorine or methyl groups) or co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) are explored. Isotopic effects (e.g., kH/kDk_H/k_D) are quantified via kinetic isotope studies to correlate deuteration with metabolic half-life .

Q. How does the trideuteriomethyl group influence the binding affinity of purine-2,6-dione derivatives to enzymatic targets like PDE4 or TRPA1?

  • Answer : Competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) compare deuterated and non-deuterated analogs. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) highlight steric/electronic changes at binding pockets. For example, deuterated methyl groups may enhance hydrophobic interactions or reduce off-target binding due to altered bond vibrational modes .

Q. What in vivo models are appropriate for validating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of deuterated purine-2,6-dione compounds?

  • Answer : Rodent models (e.g., carrageenan-induced edema in rats) assess anti-inflammatory efficacy. PK parameters (Cmax_{max}, t1/2_{1/2}) are measured via LC-MS/MS after oral/intravenous administration. Deuterium tracing in plasma and tissues confirms isotopic retention. For neuropathic pain, von Frey filament tests in chemotherapy-induced neuropathy models evaluate TRPA1 antagonism .

Q. How should researchers address discrepancies in bioactivity data between deuterated and non-deuterated analogs?

  • Answer : Contradictions may arise from isotopic effects on enzyme kinetics or membrane permeability. Dose-response curves (IC50_{50}/EC50_{50}) are compared across multiple assays (e.g., enzyme inhibition vs. cell viability). Statistical tools (e.g., ANOVA with post hoc tests) identify significant differences. Computational models (QSAR) predict deuteration impacts on pharmacophores .

Methodological Tables

Table 1 : Key Analytical Parameters for Deuterated Purine-2,6-dione Derivatives

ParameterMethodConditions/NotesReference
PurityHPLC-UVC18 column, 0.1% TFA in H2_2O/MeOH
Deuterium EnrichmentLC-MS (ESI+)m/z shift analysis for CD3_3 vs. CH3_3
SolubilityShake-flask + DLSPBS (pH 7.4), 25°C
Metabolic StabilityHuman Liver Microsomes (HLM)NADPH regeneration system, 37°C

Table 2 : In Vivo Models for PD/PK Profiling

ModelApplicationKey MetricsReference
Formalin Test (Mice)Analgesic EfficacyLicking/biting duration (0–30 min)
Carrageenan Edema (Rats)Anti-inflammatory ActivityPaw volume reduction (Δ mL)
CIPN Model (Mice)Neuropathic Pain ReliefMechanical allodynia (von Frey test)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.